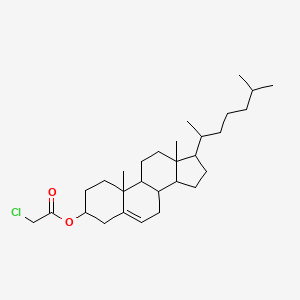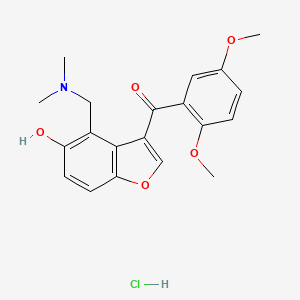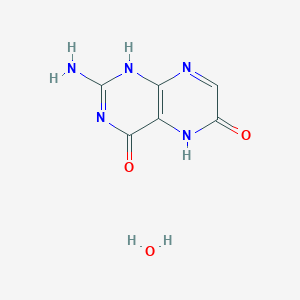
2-amino-1,5-dihydropteridine-4,6-dione;hydrate
Vue d'ensemble
Description
Xanthopterin Hydrate . It is a crystalline powder with the molecular formula C6H7N5O3 and a molecular weight of 197.15 g/mol . Xanthopterin Hydrate is a derivative of pteridine and is known for its role in biological systems, particularly in the pigmentation of certain organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthopterin Hydrate typically involves the reaction of guanine with hydrogen peroxide in an alkaline medium. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield Xanthopterin Hydrate. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Xanthopterin Hydrate may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98.0% .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthopterin Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Xanthopterin Hydrate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other pteridine derivatives.
Biology: Studied for its role in the pigmentation of insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including its role in enzyme inhibition.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Xanthopterin Hydrate involves its interaction with various enzymes and biological molecules. It acts as an inhibitor for certain enzymes, affecting metabolic pathways and biological processes. The molecular targets include enzymes involved in the synthesis and degradation of pteridine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucopterin: Another pteridine derivative with similar properties.
Isopterin: A compound with a similar structure but different biological activities.
Biopterin: A pteridine derivative involved in the synthesis of neurotransmitters.
Uniqueness
Xanthopterin Hydrate is unique due to its specific role in pigmentation and its potential therapeutic applications. Its ability to inhibit certain enzymes sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-amino-1,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7812289.png)
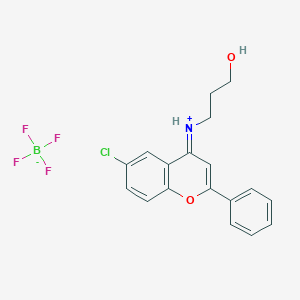
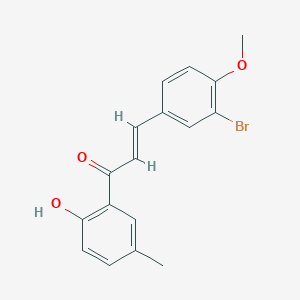
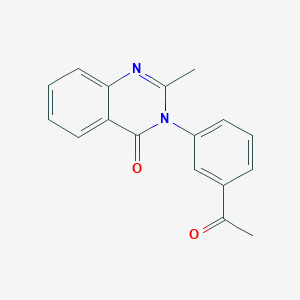
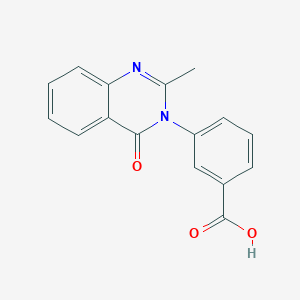
![2-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7812315.png)
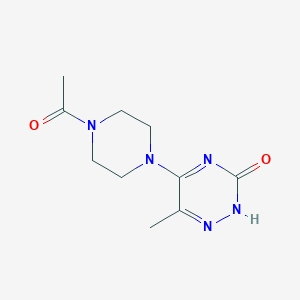
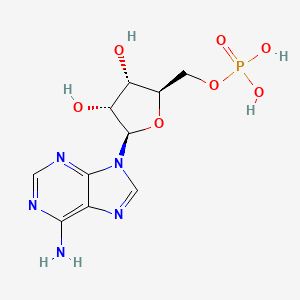
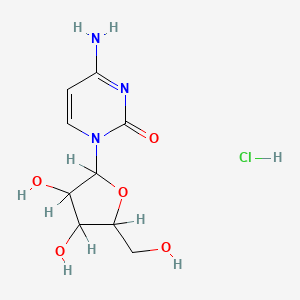
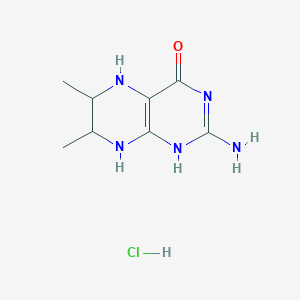
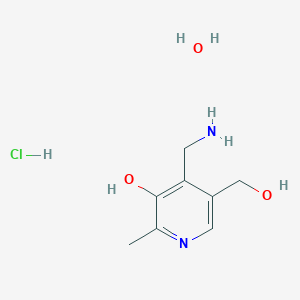
![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
